N-(2,3-Dihydroxypropyl)-3-oxobutanamide
Description
N-(2,3-Dihydroxypropyl)-3-oxobutanamide is a synthetic amide derivative characterized by a 3-oxobutanamide backbone linked to a 2,3-dihydroxypropyl group. The dihydroxypropyl group enhances solubility in polar solvents, while the 3-oxobutanamide moiety may confer reactivity in nucleophilic or coordination-driven processes.
Properties
CAS No. |
160173-41-1 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO4/c1-5(10)2-7(12)8-3-6(11)4-9/h6,9,11H,2-4H2,1H3,(H,8,12) |
InChI Key |
CXYMELMXILSGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,3-Dihydroxypropyl) Arylamides
Example : (S)-N-(2,3-Dihydroxypropyl)benzamide (Synthesis: )
- Structural Similarities : Both compounds feature a dihydroxypropyl group attached to an amide nitrogen.
- Key Differences : The target compound has a 3-oxobutanamide chain, whereas this analog substitutes the ketone with an aromatic benzamide.
- Functional Implications: The benzamide in the analog serves as a directing group for metal-catalyzed C–H bond activation, leveraging the N,O-bidentate coordination sites . The 3-oxobutanamide in the target compound may exhibit distinct reactivity due to the α-keto group, enabling keto-enol tautomerism or chelation with metal ions.
- Synthesis : The analog is synthesized via enantioselective oxidative esterification, achieving high optical purity .
3-Oxobutanamide Derivatives
Example : N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide ()
- Structural Similarities : Both share the 3-oxobutanamide core.
- Key Differences : The analog includes a dithiolane ring and a methylphenyl substituent instead of the dihydroxypropyl group.
- Functional Implications :
Hydroxyalkyl Amides and Esters
Examples :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a branched hydroxyalkyl group and benzamide.
- (8Z)-2,3-Dihydroxypropyl heptadec-8-enoate (): A dihydroxypropyl ester of an unsaturated fatty acid.
- Key Comparisons :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The enantioselective synthesis of dihydroxypropyl amides () suggests methods to optimize the target compound’s stereochemistry for biomedical use .
- Biomedical Relevance : Iodinated analogs () demonstrate the dihydroxypropyl group’s role in enhancing biocompatibility and solubility for in vivo applications .
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